molecular formula C11H14BrNO4S B8148378 Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No.: B8148378
M. Wt: 336.20 g/mol
InChI Key: IEFIFNYICWMPIV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate typically involves multiple steps:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Amination: The brominated thiophene undergoes nucleophilic substitution with tert-butoxycarbonyl-protected amine (Boc-NH2) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds that can interact with biological targets such as enzymes and receptors.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar structure with a thiazole ring instead of a thiophene ring.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a phenyl ring and a hydroxyl group.

Uniqueness

Methyl 4-bromo-5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The thiophene ring offers distinct electronic properties compared to other heterocycles, making it valuable in the design of novel compounds with desired biological activities.

Properties

IUPAC Name

methyl 4-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(12)5-7(18-8)9(14)16-4/h5H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFIFNYICWMPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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